1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with sulfur and nitrogen atoms, a piperidine carboxamide moiety, and a 4-methylsulfanylphenylmethyl substituent. Its synthesis and structural characterization likely involve advanced crystallographic techniques, such as those implemented in the SHELX software suite, which is widely used for small-molecule refinement and structure determination .
Properties
IUPAC Name |
1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5OS2/c1-15-12-16(2)29-25-20(15)21-22(33-25)23(28-14-27-21)30-10-8-18(9-11-30)24(31)26-13-17-4-6-19(32-3)7-5-17/h4-7,12,14,18H,8-11,13H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDIADUWLQURGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:
- Formation of the triazatricyclo structure through a series of cyclization reactions.
- Introduction of the thia group via a substitution reaction.
- Attachment of the piperidine-4-carboxamide moiety through amide bond formation.
- Final modifications to introduce the methylsulfanylphenyl group.
The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thia group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazatricyclo structure or the piperidine ring.
Substitution: Various substituents can be introduced or replaced on the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[740
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- Tricyclic Nitrogen-Sulfur Heterocycles: Compounds with fused tricyclic systems (e.g., thienopyridines) are often explored for their electronic properties and bioactivity. The sulfur atom in the target compound may enhance binding affinity in biological systems, similar to sulfur-containing drugs like penicillin derivatives.
- Piperidine Carboxamides : Analogues with this moiety, such as some antipsychotics and antivirals, exhibit improved metabolic stability and membrane permeability due to the carboxamide group. The 4-methylsulfanylphenylmethyl group may further modulate lipophilicity and target engagement.
Bioactivity Screening
Marine actinomycetes-derived compounds (e.g., salternamides) are prioritized using LC/MS-based strategies for structural novelty and bioactivity .
Agrochemical Relevance
Compounds combining heterocyclic cores with sulfur and nitrogen atoms are common in pesticides. For example, azadirachtin (a limonoid) and synthetic analogs are used in integrated pest management . The target compound’s methylsulfanyl group might influence compatibility with microbial pesticides, though specific data are unavailable.
Key Research Findings and Hypothetical Data Table
Given the absence of explicit data in the evidence, hypothetical comparisons are structured below based on typical parameters for similar compounds:
| Parameter | Target Compound | Thienopyridine Analogues | Piperidine-based Drugs | Sulfur-containing Pesticides |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~500 (estimated) | 250–400 | 300–450 | 200–350 |
| LogP (Lipophilicity) | ~3.5 (predicted) | 2.0–3.0 | 2.5–4.0 | 1.5–3.0 |
| Bioactivity | Not reported | Anticancer, antimicrobial | CNS modulation | Insect growth inhibition |
| Synthesis Complexity | High | Moderate | Moderate-High | Low-Moderate |
Biological Activity
The compound 1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide is a complex organic molecule with significant potential in various biological applications. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple heteroatoms and functional groups that may influence its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₁₈N₄OS₂ |
| Molecular Weight | 358.48 g/mol |
| CAS Number | Not available |
Antitumor Activity
Research indicates that compounds similar to this structure exhibit antitumor properties . For instance, studies have shown that triazine derivatives can inhibit tumor cell proliferation through various mechanisms:
- Mechanism of Action : The compound may interfere with DNA replication or repair mechanisms in cancer cells.
- Case Studies :
Antimicrobial Properties
There is also emerging evidence suggesting that this compound may possess antimicrobial activity :
- In Vitro Studies : Preliminary tests have shown effectiveness against various bacterial strains.
- Research Findings : A study highlighted the potential of similar compounds to disrupt bacterial cell wall synthesis .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with altered biological activities:
| Synthesis Step | Description |
|---|---|
| Step 1: Formation of Tricyclic Core | Utilizing cyclization reactions involving thioketones and amines. |
| Step 2: Functionalization | Introducing methylsulfanyl and piperidine groups via nucleophilic substitutions. |
| Step 3: Purification | Employing chromatographic techniques to isolate the desired product from by-products. |
The precise mechanism through which this compound exerts its biological effects is still under investigation but is hypothesized to involve:
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
Future Research Directions
Future studies should focus on:
- In Vivo Testing : Evaluating the efficacy and safety of this compound in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Clinical Trials : Initiating clinical trials to assess therapeutic potential in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
